molecular formula C7H12O4 B580297 Diethyl malonate-1,2-13C2 CAS No. 53051-82-4

Diethyl malonate-1,2-13C2

Cat. No. B580297
CAS RN: 53051-82-4
M. Wt: 162.154
InChI Key: IYXGSMUGOJNHAZ-MPOCSFTDSA-N
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Description

Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .


Synthesis Analysis

In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated . The ethanol to acid mole ratio, EG dosage, and its repetitive effectiveness were determined through single-factor experiments . The yield of diethyl malonate reached 77.6% under optimal conditions .


Molecular Structure Analysis

Diethyl malonate-1,2-13C2 has a molecular formula of (C2H513CO2)13CH2(CO2C2H5) . The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighbored by two carbonyl groups (−C(=O)−) .


Chemical Reactions Analysis

Enolates can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .


Physical And Chemical Properties Analysis

Diethyl malonate-1,2-13C2 is a clear colorless oil . It is slightly soluble in water and soluble in organic solvents .

Scientific Research Applications

Synthesis of Labeled Compounds

Diethyl 13C3 malonate has been utilized in the synthesis of labeled compounds, such as [13C3 ]Sch 727965, a process that involves multiple steps and yields a product with significant radiochemical purity. This application underscores the role of diethyl malonate-1,2-13C2 in creating isotopically labeled molecules for pharmaceutical research and development (Lavey et al., 2011).

Organic Synthesis

Diethyl malonate is a critical intermediate in organic synthesis, used in the production of pharmaceuticals, colorants, and flavorings. Innovations in synthesis methods, such as carbonylation routes, have enhanced the yield and cost-effectiveness of diethyl malonate production while reducing environmental impact (Song Wei-hong, 2004).

Intermediate in Drug Synthesis

Diethyl malonate derivatives serve as intermediates in synthesizing small molecule anticancer drugs. Research has developed faster and more efficient methods to synthesize these intermediates, highlighting the compound's importance in medicinal chemistry (Hehua Xiong et al., 2018).

Cyclocondensation Reactions

Malonates, including diethyl malonate, are employed in cyclocondensation reactions to form six-membered heterocycles. This application is significant in synthesizing various organic compounds, indicating the versatility of diethyl malonate in chemical reactions (W. Stadlbauer et al., 2001).

Flavor Compound Synthesis

Diethyl malonate has been used in synthesizing flavor compounds, such as 4-ethyloctanoic acid, under microwave irradiation. This process involves multiple steps, including saponification and decarboxylation, demonstrating diethyl malonate's role in creating complex organic molecules used in food and beverage industries (Yuping Liu et al., 2010).

Safety And Hazards

Diethyl malonate is combustible and causes serious eye irritation . It is harmful to aquatic life . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear personal protective equipment/face protection .

Relevant Papers The paper “Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite” discusses the synthesis of diethyl malonate using ethanol and malonic acid as reactants, with expandable graphite as the catalyst . The paper provides a detailed analysis of the synthesis process and the factors affecting the yield of diethyl malonate .

properties

IUPAC Name

diethyl (1,2-13C2)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXGSMUGOJNHAZ-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2][13C](=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745831
Record name Diethyl (1,2-~13~C_2_)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl malonate-1,2-13C2

CAS RN

53051-82-4
Record name Diethyl (1,2-~13~C_2_)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To THF (80 ml) were added sequentially, a 1.0 M solution of TiCl4 in dichloromethane (80 ml), p,p′-difluorobenzophenone (8.73 g) and diethtyl malonate (6.4 g) in THF 20 ml. After stirring at 0° C. for 40 min, a solution of pyridine (12.8 ml) in THF (28 ml) was added dropwise. The ensuing mixture was stirred for 4 days. The reaction was quenched with water and diethyl ether. The aqueous phase was separated and extracted twice more with diethyl ether. The combined organic phases were washed with brine, sat. sodium bicarbonate solution and again with brine. Drying of the organic phase (MgSO4), filtration and concentration afforded a residue from which residual diethyl malonate was removed by Kugelrohr destillation. The residue was flash chromatographed to provide 1,1-di-p-fluorophenyl-2,2-di-ethoxycarbonylethylene (25%, m.p.=117-119° C.). To this product (5.9 g) were added ammonium chloride (1.31 g), KCN (2.18 g), DMF (175 ml) and water (22 ml) and the mixture was heated to 100° C. for 8 hrs. The cooled reaction mixture was poured into water and extracted (3×) with ethyl ether. The combined organic phases were washed with water, aq. 2N HCl, aq. 5% NaHCO3 and brine. Drying (Na2SO4), filtration and evaporation of volatiles gave a residue which was recrystallised from ether-hexane to afford the title compound (56%; M.p. 90-91° C.).
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Synthesis routes and methods II

Procedure details

A solution of 7.8 g. of [(5-chloro-2-hydroxy-α-phenylbenzyliden)amino] malonic acid diethyl ester in 15 ml. of pyridine is treated at 10°-15° C. with 3.5 ml. of benzoyl chloride. The mixture is stirred at room temperature for 1 hour and then poured on to 150 ml. of ice-water. The separated oily product is extracted with ether and the organic phase washed with water, then with 2-N sodium carbonate solution and finally with water. After drying over sodium sulfate and evaporation of the solvent, the oily residue is triturated with hexane, crystallization setting in. There is obtained [(2-benzoylloxy-5-chloro-α-phenylbenzyliden)amino] malonic acid diethyl ester in the form of colorless crystals, having a melting point of 108°-110° C. Recrystallization from ethanol increases the melting point to 109°-111° C.
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[(5-chloro-2-hydroxy-α-phenylbenzyliden)amino] malonic acid diethyl ester
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Synthesis routes and methods III

Procedure details

In a pressure vessel with a capacity of 7.5 liters, there are combined 20 g of Co2 (CO)8 in 2.5 liters of ethanol, and 612.5 g (5 moles) of chloroacetic acid ethyl ester, in a nitrogen atmosphere. Then the apparatus is scavenged three times with carbon monoxide, and a CO pressure of 7 bars is established. After the reaction temperature of 55° C. is reached, an 11.8% ethanolic solution of NaOH is pumped in by a proportioning pump at a CO pressure of 8 bars, in such a manner that a pH value of about 7.0 is sustained during the reaction. The reaction solution is constantly agitated during the reaction by means of a circulation pump. After 5 hours of reaction time a transformation of 79.2% is achieved. The reaction solution is separated from the NaCl on a rotary evaporator and distilled. 596 grams of malonic acid diethyl ester (94% yield) are obtained, and 20 g of acetic acid ethyl ester (5.7% yield) plus 127 g of chloroacetic acid ethyl ester.
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Synthesis routes and methods IV

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.
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Synthesis routes and methods V

Procedure details

As described in Example 1, but with 160 g of an 8.85% solution of Co2 (CO)8 in ethanol, 2.7 moles out of 4 moles of chloroacetic acid ethyl ester are reacted at 7.5 at. CO and 55° C. in 51/4 hours. 400 g of malonic acid diethyl ester is obtained (93% yield) and 3.5 g of acetic acid ethyl ester plus 160 g of chloroacetic acid ethyl ester.
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